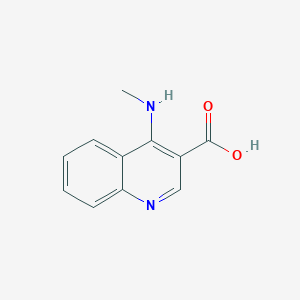

4-(Methylamino)quinoline-3-carboxylic acid

Vue d'ensemble

Description

“4-(Methylamino)quinoline-3-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 202.21 . The compound is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years due to their versatile applications . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “4-(Methylamino)quinoline-3-carboxylic acid” is characterized by a carboxyl functional group, CO2H, attached to a quinoline ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .It has a molecular weight of 202.21 . The compound is stored at room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry: Antibacterial Agents

4-(Methylamino)quinoline-3-carboxylic acid: is structurally related to quinolones, a class of compounds widely used as antibacterial agents . The quinolone structure allows for the formation of metal complexes, which can enhance antimicrobial activity. This compound’s ability to bind metal ions makes it a valuable scaffold for developing new antibacterial drugs with potentially improved efficacy and pharmacokinetic properties.

Pharmacology: Drug Discovery

In pharmacology, 4-(Methylamino)quinoline-3-carboxylic acid serves as a core structure for synthesizing various pharmacologically active molecules . Its derivatives have been investigated for their potential to inhibit enzymes like human alkaline phosphatase, which is significant in drug discovery for diseases such as cancer and metabolic disorders .

Biochemistry: Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes, which is crucial in understanding disease mechanisms and developing therapeutic agents . By modifying the quinoline structure, researchers can create derivatives that selectively target and inhibit specific enzymes involved in disease processes.

Materials Science: Organic Synthesis

In materials science, 4-(Methylamino)quinoline-3-carboxylic acid can be used to synthesize organic compounds with specific electronic and structural properties . These materials can be applied in various technologies, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Analytical Chemistry: Chromatography

This compound can also play a role in analytical chemistry as a standard or reagent in chromatographic methods used to separate, identify, and quantify chemical substances . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques.

Environmental Science: Pollution Remediation

Research into the environmental applications of 4-(Methylamino)quinoline-3-carboxylic acid includes its potential use in pollution remediation . Derivatives of this compound could be designed to interact with pollutants, facilitating their breakdown or removal from the environment.

Safety and Hazards

The safety information for “4-(Methylamino)quinoline-3-carboxylic acid” indicates that it is associated with several hazard statements, including H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Orientations Futures

While specific future directions for “4-(Methylamino)quinoline-3-carboxylic acid” are not mentioned in the search results, there is ongoing research into the synthesis and potential applications of quinoline derivatives . This includes the development of more efficient synthesis methods and the exploration of their biological and pharmaceutical activities .

Propriétés

IUPAC Name |

4-(methylamino)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDQTOHJJQASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)quinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

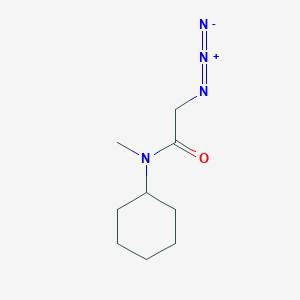

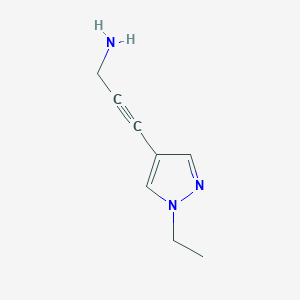

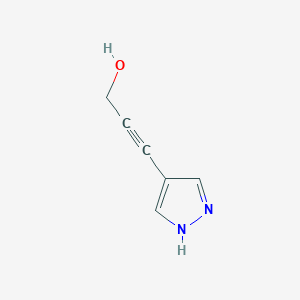

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)

![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)

![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)